
3-Iodo-2-methoxybenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-Iodo-2-methoxybenzoic acid often involves the use of iodine(V) reagents and hypervalent iodine compounds. For instance, o-Iodoxybenzoic acid (IBX) has been employed as a chemospecific tool for single electron transfer-based oxidation processes, effectively facilitating the formation of alpha,beta-unsaturated carbonyl compounds and conjugated aromatic carbonyl systems through selective transformations within multifunctional substrates (Nicolaou et al., 2002).
Molecular Structure Analysis
The molecular structure of 3-Iodo-2-methoxybenzoic acid and related compounds is characterized by the presence of an iodo substituent on the aromatic ring, which significantly influences their reactivity and physical properties. The crystal structure of similar iodinated compounds, such as 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, reveals steric strain and specific orientation differences compared to non-iodinated analogs, highlighting the impact of the iodo group on molecular geometry (Loll et al., 1996).
Aplicaciones Científicas De Investigación
1. Cross-Coupling Reactions
3-Iodo-2-methoxybenzoic acid is used in Suzuki cross-coupling reactions. This process involves the reaction with sterically hindered arylboronic esters to produce biaryls, which are valuable in various chemical syntheses. Optimizing this process to obtain high yields in anhydrous benzene is a key area of research (Chaumeil, Signorella, & Drian, 2000).
2. Regioselective Synthesis
This compound plays a role in the regioselective synthesis of other chemical entities. For instance, unprotected 2-methoxybenzoic acid is deprotonated ortho to the carboxylate, which is useful for the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids. Such acids are challenging to access through conventional means (Nguyen, Castanet, & Mortier, 2006).
3. Recyclable Iodine Reagents
Research has focused on creating recyclable iodine(III) reagents derived from 3-iodosylbenzoic acid, of which 3-iodo-2-methoxybenzoic acid is a variant. These reagents demonstrate significant utility in various chemical reactions, with the reduced form being recoverable, which enhances their environmental and economic value (Yusubov et al., 2008).
4. Flavor Molecule Encapsulation
In the food industry, variants of 3-iodo-2-methoxybenzoic acid, like vanillic acid, are used for flavor encapsulation. Their intercalation into layered double hydroxide (LDH) allows for controlled release of flavor, which has applications in food processing and preservation (Hong, Oh, & Choy, 2008).
5. Oxidative Modifications
The compound is also involved in oxidative modifications of flavonoids using hypervalent iodine oxidants. Such modifications are critical for enhancing the biological activities of flavonoids, such as antioxidant and anticancer properties (Barontini et al., 2010).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Benzylic compounds are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets.
Biochemical Pathways
It’s known that methoxylated benzoates can be metabolized by certain anaerobic bacteria to their hydroxylated derivatives . This suggests that 3-Iodo-2-methoxybenzoic acid may be involved in similar metabolic pathways.
Pharmacokinetics
The compound’s molecular weight (278044 Da ) and structure suggest that it may have reasonable bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Iodo-2-methoxybenzoic acid . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets. Additionally, the compound’s stability may be influenced by factors such as light, heat, and moisture.
Propiedades
IUPAC Name |
3-iodo-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJYZPSGUNXBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


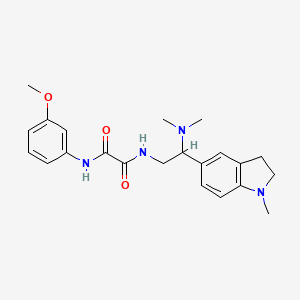
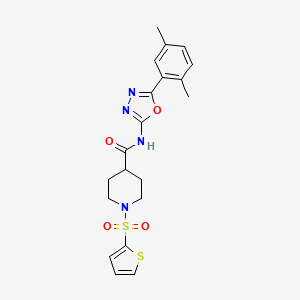
![3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2481782.png)
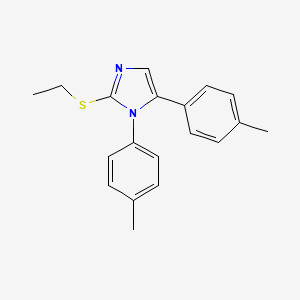
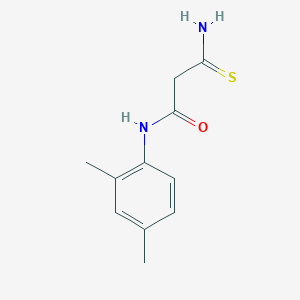
![N-(4-fluorophenyl)-3-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2481786.png)
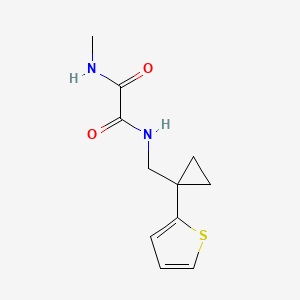
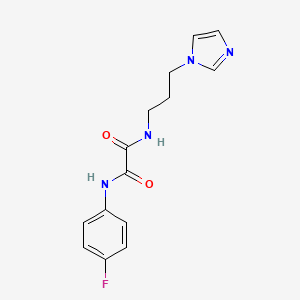
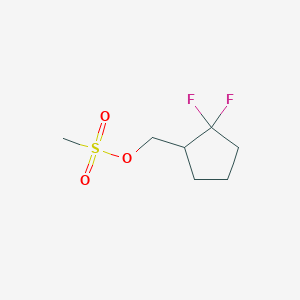
![N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2481790.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2481795.png)
![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)
![1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2481798.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481799.png)